molecular formula C16H16N4O2S B11007313 3-(4-methoxyphenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

3-(4-methoxyphenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B11007313
M. Wt: 328.4 g/mol
InChI Key: RHOBYICKGZAOEM-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 3 with a 4-methoxyphenyl group and at position 1 with a methyl group. The carboxamide moiety at position 5 is linked to a 4-methyl-1,3-thiazol-2-yl group.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H16N4O2S/c1-10-9-23-16(17-10)18-15(21)14-8-13(19-20(14)2)11-4-6-12(22-3)7-5-11/h4-9H,1-3H3,(H,17,18,21)

InChI Key

RHOBYICKGZAOEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Amide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid and amine derivatives.

Reaction ConditionsProducts FormedObservations
6M HCl, reflux (3–5 h)3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid + 4-methylthiazol-2-amineComplete cleavage under acidic hydrolysis
2M NaOH, ethanol, reflux (4–6 h)Sodium salt of pyrazole carboxylic acid + 4-methylthiazol-2-aminePartial degradation observed under basic conditions

This reactivity is critical for modifying the compound’s pharmacological profile or synthesizing derivatives.

Electrophilic Aromatic Substitution

The electron-rich thiazole and methoxyphenyl groups participate in electrophilic substitutions:

Thiazole Ring

The 4-methylthiazol-2-yl group undergoes bromination or nitration at the C5 position of the thiazole ring :

ReactionReagents/ConditionsProductYield
BrominationBr₂, FeBr₃, CH₂Cl₂ (0°C, 2 h)3-(4-methoxyphenyl)-1-methyl-N-(5-bromo-4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide65%
NitrationHNO₃, H₂SO₄, 50°C (4 h)Nitro-substituted thiazole derivative58%

Methoxyphenyl Group

The para-methoxy group directs electrophiles to the ortho and para positions:

ReactionReagents/ConditionsProductYield
SulfonationH₂SO₄, SO₃, 60°C (6 h)3-(3-sulfo-4-methoxyphenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide72%

Functional Group Interconversion

The amide group can be converted to other functionalities:

Reaction TypeReagents/ConditionsProducts FormedApplication
ReductionLiAlH₄, THF, reflux (2 h)3-(4-methoxyphenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-methanolEnhanced lipophilicity
Conversion to NitrilePOCl₃, DMF, CH₂Cl₂ (0°C, 1 h)3-(4-methoxyphenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carbonitrilePrecursor for further derivatization

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides:

ReactionReagents/ConditionsProductYield
CycloadditionNitrile oxide, CHCl₃, rt (12 h)Spirocyclic pyrazoline-thiazole hybrid55%

Oxidation of the Methyl Group

The 4-methyl substituent on the thiazole can be oxidized:

ReactionReagents/ConditionsProductYield
KMnO₄, H₂O, 80°C (6 h)3-(4-methoxyphenyl)-1-methyl-N-(4-carboxy-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide68%

Demethylation of the Methoxy Group

BBr₃ in CH₂Cl₂ selectively removes the methoxy group:

ReactionReagents/ConditionsProductYield
BBr₃, CH₂Cl₂, −78°C (2 h)3-(4-hydroxyphenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide85%

Coupling Reactions

The compound serves as a scaffold for synthesizing hybrids via peptide coupling:

ReactionReagents/ConditionsProductYield
EDCI/HOBt, DMF, rt (24 h)Conjugate with benzylamineN-benzyl-3-(4-methoxyphenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide78%

Key Observations from Research

  • Stability : The compound is stable under ambient conditions but degrades in strong acidic/basic environments.

  • Stereoelectronic Effects : The methoxyphenyl group enhances electron density, facilitating electrophilic substitutions .

  • Pharmacological Relevance : Modifications at the amide or thiazole group significantly alter bioactivity.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-(4-methoxyphenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide exhibit various biological properties:

  • Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial effects against various bacterial strains. For instance, studies have reported that related compounds demonstrate moderate to strong activity against pathogens like E. coli and S. aureus .
  • Anticancer Properties : Pyrazole derivatives have been investigated for their potential in cancer treatment. Some studies suggest that they can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors .
  • Anti-inflammatory Effects : Compounds with similar structures have been found to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the compound's efficacy in various applications:

  • Anticancer Studies : In vitro studies on human cancer cell lines demonstrated that this compound can significantly reduce cell viability, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : A comparative study showed that derivatives of this compound exhibited lower Minimum Inhibitory Concentration (MIC) values against common pathogens compared to standard antibiotics .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, indicating its potential for oral bioavailability .
Biological ActivityTest Organism/Cell LineResult
AntimicrobialE. coliMIC = 12 µg/mL
AntimicrobialS. aureusMIC = 10 µg/mL
AnticancerRKO colorectal carcinomaSignificant cytotoxicity observed
Anti-inflammatoryVarious modelsReduced inflammation markers

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Core Heterocycle Modifications

Example 1 : N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide ()

  • Structural Difference : Replaces the pyrazole core with a furan ring.
  • Impact : Furan lacks the aromatic nitrogen atoms of pyrazole, reducing hydrogen-bonding capacity and altering electronic properties. The nitro group on the phenyl ring increases electron-withdrawing effects compared to methoxy.
  • Synthesis : Similar carboxamide coupling methods (e.g., EDCI/HOBt or TBTU) are used, but furan synthesis diverges from pyrazole routes .

Example 2 : 3-(4-Methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide ()

  • Structural Difference : Substitutes the thiazole with a pyridylmethyl group.
  • Synthesis : Requires pyridylmethylamine coupling instead of thiazole-2-amine .

Substituent Variations on the Aromatic Rings

Example 3: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (, Compound 3a)

  • Structural Difference: Chlorine and cyano substituents replace methoxy and thiazole groups.
  • Impact: Chlorine increases electronegativity, while the cyano group may sterically hinder interactions.
  • Synthesis : Similar carboxamide coupling but requires chloro-substituted intermediates .

Example 4 : 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxamide ()

  • Structural Difference : Chlorophenyl replaces methoxyphenyl, and thiazole substitution differs (position 5 vs. 2).
  • Impact : Chlorine enhances hydrophobicity but may reduce metabolic stability compared to methoxy.
  • Synthesis : Uses TBTU coupling, highlighting reagent variability in carboxamide synthesis .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Key Substituents
Target Compound 341.4 ~2.8 4-Methoxyphenyl, 4-methylthiazole
N-(4-Methylthiazol-2-yl)furanamide 347.3 ~3.1 3-Nitrophenyl, furan
3-Chlorophenyl-thiazole analog 437.1 ~4.0 4-Chlorophenyl, chloro-substitutions

Key Research Findings

  • Synthetic Yields : Carboxamide coupling using EDCI/HOBt () typically achieves 60–70% yields, while TBTU () may offer higher purity but similar efficiency .
  • Biological Relevance : Pyrazole-thiazole carboxamides are explored as kinase inhibitors () or antimicrobial agents, with substituents dictating target selectivity .

Biological Activity

3-(4-Methoxyphenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide involves several steps, including the coupling of various aromatic and heterocyclic components. The compound has been characterized using X-ray crystallography, which reveals a monoclinic crystal system with specific dihedral angles between the aromatic rings. For instance, the dihedral angle between the methylphenyl rings is approximately 19.4° .

Crystal Data

PropertyValue
Chemical FormulaC25H22N2O2S
Molecular Weight414.50 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 9.784 Å, b = 10.291 Å, c = 21.58 Å
Dihedral Angles19.4° (methylphenyl)

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity across various cell lines. Specifically, compounds with similar structural motifs have shown promising results against breast cancer (MCF7), lung cancer (A549), and other malignancies.

  • In vitro Studies : The compound was evaluated against several cancer cell lines using standard assays to determine its cytotoxicity. The results indicated an IC50 value of approximately 42.30 µM against NCI-H460 cells, suggesting moderate activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Pyrazole derivatives are known to inhibit various kinases involved in cancer progression. For instance, compounds similar to 3-(4-methoxyphenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide have been reported to inhibit Aurora-A kinase with IC50 values as low as 0.16 µM .
  • Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cells, which is crucial for eliminating malignant cells.
  • Anti-inflammatory Effects : Besides anticancer properties, pyrazole derivatives are also explored for their anti-inflammatory effects, which can be beneficial in treating conditions where inflammation plays a key role.

Case Studies

Several studies have highlighted the significance of pyrazole compounds in drug design:

  • Study on MCF7 Cells : In a comparative study involving multiple pyrazole derivatives, one compound exhibited an IC50 value of 0.01 µM against MCF7 cells, indicating superior potency compared to established chemotherapeutics .
  • Combination Therapies : Research suggests that combining pyrazole derivatives with other chemotherapeutic agents may enhance efficacy and reduce resistance in cancer treatments.

Q & A

Basic: What are the recommended synthetic routes for 3-(4-methoxyphenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide, and what critical reaction parameters influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Condensation reactions to form the pyrazole core, as demonstrated in analogous compounds (e.g., Vilsmeier-Haack reaction for pyrazole carbaldehyde derivatives ).
  • Click chemistry for introducing triazole or thiazole moieties, using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with copper sulfate and sodium ascorbate in THF/water at 50°C .
  • Amide coupling between the pyrazole carboxylic acid and 4-methylthiazol-2-amine, employing activating agents like EDCl/HOBt in DMF .

Critical Parameters:

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction homogeneity .
  • Temperature control : Exothermic steps (e.g., cyclization) require gradual heating to avoid side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:
A combination of analytical techniques is essential:

  • Spectroscopic Characterization :
    • NMR : 1^1H/13^13C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
    • IR : Confirm carbonyl (C=O stretch ~1650–1700 cm1^{-1}) and amide (N-H stretch ~3300 cm1^{-1}) groups .
  • X-ray Crystallography : Resolve crystal packing and bond lengths (e.g., pyrazole-thiazole dihedral angles ~10–15°) .
  • Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .

Advanced: What strategies are employed to optimize the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

  • Structural Modifications :
    • Introduce polar groups (e.g., hydroxyl, carboxyl) via derivatization of the methoxyphenyl or thiazole rings .
    • Prodrug approaches: Esterification of the carboxamide to enhance membrane permeability .
  • Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve aqueous solubility .
  • Bioavailability Testing : Pharmacokinetic profiling (Cmax_{max}, AUC) in rodent models with LC-MS quantification .

Advanced: How to resolve contradictions in enzyme inhibition data across studies (e.g., IC50_{50}50​ variability)?

Methodological Answer:
Contradictions often arise from assay conditions:

  • Standardize Assay Parameters :
    • Enzyme source (recombinant vs. tissue-extracted) and purity .
    • Buffer composition (pH, ionic strength) and incubation time .
  • Control Experiments :
    • Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
    • Test for non-specific binding (e.g., bovine serum albumin controls) .
  • Data Normalization : Express activity as % inhibition relative to vehicle and positive controls .

Advanced: What computational methods are used to predict binding modes with biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular Docking :
    • Software: AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with thiazole nitrogen) .
    • Grid setup: Focus on ATP-binding pockets of kinases (PDB IDs: 1ATP, 3POZ) .
  • Molecular Dynamics (MD) Simulations :
    • GROMACS or AMBER to assess stability of ligand-target complexes (50 ns trajectories, RMSD <2 Å) .
  • Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinity (ΔG < -7 kcal/mol suggests strong binding) .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the thiazole and methoxyphenyl moieties?

Methodological Answer:

  • Systematic Substituent Variation :
    • Thiazole ring : Replace 4-methyl with halogen (Cl, F) or electron-withdrawing groups (NO2_2) to probe electronic effects .
    • Methoxyphenyl : Substitute methoxy with ethoxy, hydroxyl, or bulky groups (e.g., tert-butyl) to assess steric tolerance .
  • Biological Evaluation :
    • Screen analogs against target enzymes (e.g., COX-2, CYP450) using fluorescence-based assays .
    • Correlate activity trends with Hammett σ values or LogP calculations .

Tables for Key Data:

Characterization Technique Key Parameters Reference
X-ray CrystallographyDihedral angle: 12.5° (pyrazole-thiazole)
HPLC PurityRetention time: 8.2 min (95% acetonitrile)
Docking (AutoDock Vina)Binding energy: -9.2 kcal/mol

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